molecular formula C13H13ClN8O3S B5387133 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-1-(5-chlorothiophen-2-yl)ethylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-1-(5-chlorothiophen-2-yl)ethylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B5387133
M. Wt: 396.81 g/mol
InChI Key: CCSRIMMFKTUKQW-SOFYXZRVSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-1-(5-chlorothiophen-2-yl)ethylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-1-(5-chlorothiophen-2-yl)ethylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents might include hydrazine derivatives, chlorinated thiophenes, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-1-(5-chlorothiophen-2-yl)ethylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group or the thiophene ring can be oxidized under appropriate conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms in the thiophene ring can be substituted with other groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups into the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential as a pharmaceutical agent. The presence of multiple heterocyclic rings suggests it could interact with various biological targets, potentially leading to applications in drug discovery and development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-1-(5-chlorothiophen-2-yl)ethylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic compounds with oxadiazole, triazole, and thiophene rings. Examples could be:

  • 1,2,5-oxadiazole derivatives
  • 1,2,3-triazole derivatives
  • Thiophene derivatives

Uniqueness

The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-1-(5-chloroth

Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(Z)-1-(5-chlorothiophen-2-yl)ethylideneamino]-5-(methoxymethyl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN8O3S/c1-6(8-3-4-9(14)26-8)16-18-13(23)10-7(5-24-2)22(21-17-10)12-11(15)19-25-20-12/h3-4H,5H2,1-2H3,(H2,15,19)(H,18,23)/b16-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSRIMMFKTUKQW-SOFYXZRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)COC)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=C(N(N=N1)C2=NON=C2N)COC)/C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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